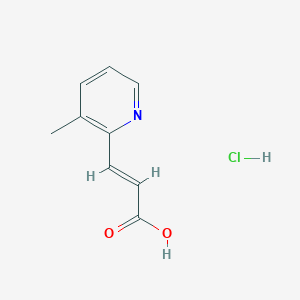

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride

Description

Introduction and Background

Chemical Identity and Classification

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride belongs to the broader classification of heterocyclic carboxylic acid derivatives, specifically representing a subclass of pyridine-substituted propenoic acids. The compound exhibits the molecular formula C9H10ClNO2 with a molecular weight of 199.63 grams per mole, indicating the presence of a chloride counterion associated with the basic pyridine nitrogen. This classification places the compound within the family of α,β-unsaturated carboxylic acids, which are known for their distinctive chemical reactivity patterns and biological activities.

The structural framework of this compound consists of a pyridine ring system substituted with a methyl group at the 3-position and a prop-2-enoic acid chain attached at the 2-position of the pyridine ring. The presence of the double bond in the propenoic acid side chain creates an extended conjugated system that significantly influences both the chemical and physical properties of the molecule. The hydrochloride salt form enhances the compound's solubility characteristics and stability profile, making it particularly suitable for various research applications and synthetic transformations.

From a chemical classification perspective, this compound can be categorized as both a pyridine derivative and an acrylic acid analog, placing it at the intersection of two important chemical families that have extensive applications in pharmaceutical and materials science. The combination of these structural elements creates unique electronic and steric properties that distinguish this compound from simpler acrylic acid derivatives or unsubstituted pyridine compounds.

The compound's classification as a heterocyclic carboxylic acid derivative positions it within a group of molecules that frequently exhibit biological activity due to their ability to interact with various enzyme systems and cellular targets. The specific substitution pattern and the presence of the unsaturated carboxylic acid functionality contribute to its potential as a pharmacophore in drug discovery applications.

Historical Context and Development

The development of this compound and related compounds can be traced to the broader historical evolution of pyridine chemistry and acrylic acid derivatives. The foundational work in pyridine chemistry dates back to the mid-19th century when Thomas Anderson first isolated pyridine from animal bone oil in 1849, recognizing its unique chemical properties and establishing the groundwork for subsequent investigations into pyridine-based compounds.

The historical development of acrylic acid chemistry provides another crucial context for understanding this compound's significance. Acrylic acid, first synthesized in the 1840s, became increasingly important as researchers recognized the versatility of α,β-unsaturated carboxylic acids in organic synthesis and polymer chemistry. The combination of pyridine and acrylic acid structural elements represents a logical progression in the development of hybrid molecules that could potentially exhibit enhanced biological activities or improved synthetic utility.

The synthetic approaches to pyridine-substituted acrylic acids have been significantly influenced by classical organic reactions, particularly the Knoevenagel condensation, which was developed in the late 19th century. This reaction provided chemists with a reliable method for constructing α,β-unsaturated carboxylic acids from aldehydes and active methylene compounds, establishing a foundation for the synthesis of compounds like this compound.

The specific development of methylpyridine derivatives gained momentum throughout the 20th century as researchers recognized the importance of substitution patterns on pyridine rings for modulating biological activity and chemical reactivity. The systematic exploration of different substitution patterns led to the identification of compounds with enhanced pharmaceutical properties, driving continued interest in molecules like this compound.

Contemporary research efforts have focused on optimizing synthetic routes and exploring new applications for pyridine-acrylic acid conjugates, reflecting the ongoing relevance of these structural motifs in modern chemical research. The compound's current status as a research chemical and potential pharmaceutical intermediate demonstrates the continued evolution of this chemical class from its historical origins to present-day applications.

Nomenclature Systems and Chemical Identifiers

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name for this compound is (E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride. This nomenclature follows the established conventions for naming heterocyclic compounds and unsaturated carboxylic acids, providing a precise description of the molecular structure and stereochemistry. The designation "(E)" indicates the trans-configuration of the double bond in the prop-2-enoic acid chain, which is the thermodynamically favored isomer under most synthetic conditions.

The International Union of Pure and Applied Chemistry naming system systematically describes the compound by identifying the pyridine ring as the primary heterocyclic component, with the methyl substituent specified at the 3-position relative to the nitrogen atom. The propenoic acid side chain is named as a substituent attached to the 2-position of the pyridine ring, with the double bond position clearly indicated by the "prop-2-enoic" designation. The hydrochloride designation indicates the salt form of the compound, reflecting the protonation of the pyridine nitrogen and its association with a chloride anion.

Alternative International Union of Pure and Applied Chemistry-acceptable representations include the longer form "(2E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride," which provides additional clarity regarding the position and geometry of the double bond. This more detailed nomenclature is particularly useful in contexts where stereochemical precision is crucial for distinguishing between potential isomers or for describing synthetic transformations that might affect the double bond configuration.

The systematic approach of International Union of Pure and Applied Chemistry nomenclature ensures that the compound name provides unambiguous structural information, enabling researchers to accurately identify and synthesize the target molecule based solely on the chemical name. This standardization is essential for maintaining consistency across scientific literature and facilitating clear communication among researchers working with this compound.

Alternative Nomenclature

Beyond the standard International Union of Pure and Applied Chemistry nomenclature, this compound is known by several alternative naming systems that reflect different approaches to describing its structure. Common alternatives include "3-(3-methylpyridin-2-yl)acrylic acid hydrochloride" and "(E)-3-(3-methylpyridin-2-yl)acrylic acid hydrochloride," which emphasize the acrylic acid nature of the compound rather than the more systematic propenoic acid designation.

The use of "acrylic acid" in place of "prop-2-enoic acid" represents a common practice in chemical nomenclature where well-established common names are retained alongside systematic names. This alternative nomenclature is particularly prevalent in commercial and industrial contexts, where the acrylic acid terminology may be more familiar to practitioners in polymer chemistry and materials science applications.

Trade names and supplier-specific designations also constitute an important category of alternative nomenclature for this compound. Different chemical suppliers may use abbreviated or modified names that maintain essential structural information while conforming to their internal cataloging systems. These variations can include shortened forms such as "3-(3-Me-pyridin-2-yl)prop-2-enoic acid HCl" or similar abbreviations that preserve the core structural elements.

Descriptive names based on synthetic origin or functional characteristics represent another category of alternative nomenclature. For compounds synthesized through specific reactions like the Knoevenagel condensation, researchers might refer to them using terminology that reflects their synthetic pathway, such as "Knoevenagel product of 3-methylpyridine-2-carboxaldehyde and malonic acid derivatives."

The variety of nomenclature systems reflects the compound's relevance across different chemical disciplines, each of which may emphasize particular structural features or applications that are most relevant to their specific research contexts. Understanding these alternative naming conventions is crucial for comprehensive literature searches and for recognizing the compound across different chemical databases and publications.

Properties

IUPAC Name |

(E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7-3-2-6-10-8(7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJREYGMTNOBHQ-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most common and efficient synthetic approach to 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride is via a Knoevenagel condensation reaction between 3-methyl-2-pyridinecarboxaldehyde and malonic acid under acidic or basic catalysis, followed by salt formation with hydrochloric acid.

Reaction Scheme:

3-methyl-2-pyridinecarboxaldehyde + malonic acid → (E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid → hydrochloride salt formation-

- Solvent: Pyridine or ethanol

- Catalyst: Piperidine or ammonium acetate (for Knoevenagel condensation)

- Temperature: Reflux conditions (~80–110 °C) for 2–4 hours

- Post-reaction acidification with HCl to precipitate the hydrochloride salt

Yield: High yields reported, typically >90% under optimized conditions

Purification: Recrystallization from water or aqueous ethanol to obtain pure hydrochloride salt

This method is supported by analogous syntheses of pyridinyl acrylic acids, where malonic acid and substituted pyridine aldehydes react efficiently under reflux to yield the α,β-unsaturated carboxylic acid derivatives with E-configuration about the double bond.

Alternative Synthetic Strategies

Direct Reaction of 3-Methylpyridine with Acrolein:

Some literature indicates that 3-methylpyridine can be reacted directly with acrolein under acidic conditions to form the propenoic acid derivative, followed by hydrochloride salt formation. This method requires careful control of temperature and acid concentration to avoid polymerization or side reactions.Use of Vilsmeier–Haack Reaction and Subsequent Condensation:

In more complex synthetic schemes, the pyridine ring can be functionalized via Vilsmeier–Haack formylation to introduce aldehyde functionality, which is then condensed with malonic acid or equivalents to form the acrylic acid moiety. This approach is more common in multi-step syntheses of related compounds but can be adapted for this target molecule.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Range / Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Pyridine, ethanol, or DMF | Pyridine favors Knoevenagel condensation; ethanol allows easier workup |

| Catalyst | Piperidine, ammonium acetate | Catalyzes condensation; affects reaction rate |

| Temperature | 80–110 °C (reflux) | Higher temperature increases reaction rate but may cause side reactions |

| Reaction Time | 2–4 hours | Sufficient time needed for complete conversion |

| Acidification Agent | Concentrated hydrochloric acid (37%) | Converts free acid to hydrochloride salt, enhances crystallization |

| Purification Method | Recrystallization from aqueous solvents | Removes impurities, improves purity >98% |

Research Findings on Synthesis Efficiency and Product Characteristics

Yield and Purity:

The Knoevenagel condensation followed by acidification consistently yields this compound in yields exceeding 90%, with purity levels above 98% after recrystallization.Structural Confirmation:

Crystallographic studies confirm the E-configuration of the double bond in the acrylic acid moiety and the formation of the hydrochloride salt through protonation of the pyridine nitrogen.Solubility and Stability:

The hydrochloride salt form significantly improves aqueous solubility compared to the free acid, facilitating handling and application in biological and synthetic contexts.

Comparative Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel condensation | 3-methyl-2-pyridinecarboxaldehyde + malonic acid | Reflux in pyridine, acidification with HCl | High yield, straightforward, scalable | Requires careful temperature control |

| Direct reaction with acrolein | 3-methylpyridine + acrolein + HCl | Acidic conditions, controlled temp | One-step formation of acid moiety | Risk of side reactions, lower selectivity |

| Vilsmeier–Haack formylation + condensation | 3-methylpyridine → aldehyde → condensation | Multi-step, various solvents and reagents | Allows functional group manipulation | More complex, longer synthesis |

Chemical Reactions Analysis

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding reduced products.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various pyridine derivatives, which are essential in medicinal chemistry. Its structure allows for the formation of pyridinylboronic acids and esters through palladium-catalyzed cross-coupling reactions. These reactions yield high-efficiency products with yields up to 99%, which are vital for further chemical transformations in drug development.

2. Precursor for Drug Development

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride is utilized as a precursor in the synthesis of imidazole-containing drugs. Imidazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound's unique structure contributes to the pharmacological profile of these derivatives, enhancing their therapeutic potential.

Biological Applications

1. Binding Affinity Studies

Research has indicated that this compound exhibits notable binding affinity towards various biological targets. These studies typically focus on its interactions with enzymes and receptors, which are critical for understanding its mechanism of action in therapeutic applications.

2. Pharmacological Properties

The compound has been explored for its potential pharmacological properties, including:

- Antibacterial Activity : Studies indicate that derivatives synthesized from this compound may exhibit significant antibacterial effects against various pathogens.

- Antifungal Activity : Similar investigations have highlighted its efficacy against fungal infections.

- Antiviral Activity : The antiviral potential of related compounds has also been documented, suggesting a broad spectrum of biological activity.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study conducted by researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The results showed that specific derivatives exhibited potent activity, suggesting that modifications to the structure could enhance efficacy against resistant strains.

Case Study 2: Development of Antiviral Agents

Another investigation focused on the antiviral properties of compounds derived from this hydrochloride salt. The study revealed that certain derivatives had significant inhibitory effects on viral replication in vitro, indicating potential for development as antiviral agents targeting emerging viral infections.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Assumed HCl addition to free acid (C₉H₉NO₂). †Calculated from atomic masses.

Structural and Electronic Differences

Pyridine vs. In contrast, imidazole derivatives (e.g., 3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride) contain two nitrogen atoms, enhancing their ability to participate in hydrogen bonding and coordination chemistry .

Substituent Position Effects: The 3-methylpyridin-2-yl group in the target compound vs. 2-methylpyridin-3-yl in its positional isomer (Table 1) alters electronic distribution.

Functional Group Modifications: Replacement of the carboxylic acid with a methyl ester (e.g., methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride) decreases polarity and acidity, likely improving lipophilicity and membrane permeability .

Implications for Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility for all compounds listed. However, imidazole derivatives (e.g., ) may exhibit higher solubility in organic solvents due to their dual hydrogen-bonding capability.

- Stability : The α,β-unsaturated carboxylic acid moiety in the target compound is prone to nucleophilic attack, whereas ester derivatives (e.g., ) may show greater stability under acidic conditions.

- Crystallinity : Hydrogen-bonding patterns, as discussed in Etter’s graph set analysis, likely differ between pyridine and imidazole analogs, affecting crystallization behavior .

Biological Activity

3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride, also known as a hydrochloride salt of a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which include a propenoic acid backbone and a methyl-substituted pyridine ring. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : Approximately 165.18 g/mol

- Structure : The compound features a prop-2-enoic acid moiety attached to a pyridine ring with a methyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor functions, influencing various biochemical pathways essential for cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound could exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential utility as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was quantified using ELISA assays, demonstrating a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory therapeutic agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(4-Methylpyridin-3-yl)prop-2-enoic acid | Different methyl substitution pattern | Antimicrobial properties observed |

| 3-(6-Methylpyridin-2-yl)propanoic acid | Reduced form without propenoic acid functionality | Limited studies on biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methylpyridin-2-yl)prop-2-enoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving pyridine derivatives and acryloyl chloride intermediates. For example, analogous procedures to those used for (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride ( ) suggest utilizing a Horner-Wadsworth-Emmons reaction or Michael addition under controlled pH and temperature. Optimization should involve systematic screening of catalysts (e.g., EDC/NHS coupling agents, as in ) and monitoring via TLC or HPLC for intermediate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of / NMR to confirm the acrylate and pyridine moieties, with attention to coupling constants for stereochemical analysis. FT-IR can identify carboxylate and hydrochloride salt formation. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement ( ) provides definitive structural validation .

Q. How should researchers address solubility challenges during purification?

- Methodological Answer : Due to the hydrochloride salt’s polar nature, solubility in aqueous-organic mixtures (e.g., water:ethanol) is likely. Purification via recrystallization from hot ethanol/water or chromatography on silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) is advised. Monitor for residual solvents using NMR or GC-MS .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store in airtight, light-protected containers under inert gas (N) at –20°C. Hydrochloride salts are hygroscopic; use desiccants (silica gel) and avoid repeated freeze-thaw cycles. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .

Q. How can common impurities be identified and quantified?

- Methodological Answer : Impurities may arise from incomplete coupling or oxidation byproducts. Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and compare retention times against synthetic intermediates. Quantitative analysis via calibration curves or LC-MS/MS ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

- Methodological Answer : Collect high-resolution diffraction data (e.g., synchrotron source) and process using SHELXT for structure solution. Refinement in SHELXL involves iterative adjustment of positional/thermal parameters and validation via R-factor convergence. Hydrogen atoms can be placed geometrically, but those involved in hydrogen bonding should be located via Fourier difference maps .

Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystal lattice?

- Methodological Answer : Apply graph-set analysis ( ) to categorize motifs (e.g., for dimeric rings). Use Mercury or CrystalExplorer to visualize interactions and calculate bond lengths/angles. Compare with similar acrylate-pyridine systems to identify packing anomalies .

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

- Methodological Answer : Screen solvents (e.g., DMSO, THF, ethyl acetate) using slow evaporation or cooling crystallization. Characterize polymorphs via XRD and DSC. For metastable forms, employ lattice energy calculations (e.g., PIXEL method) to predict stability .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Methodological Answer : Investigate Suzuki-Miyaura or Heck couplings using the acrylate moiety as a dienophile. Monitor reaction progress via in-situ IR or NMR (if fluorinated catalysts are used). Density functional theory (DFT) can model transition states and regioselectivity .

Q. How can computational tools predict and resolve discrepancies in spectroscopic vs. crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.